molecular formula C20H23F3N4O B2639340 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1902909-44-7

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2639340
CAS No.: 1902909-44-7
M. Wt: 392.426
InChI Key: WSGBSFLUOAKTML-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a piperidine ring substituted with a 5-cyclopropylpyrazole moiety and a 4-(trifluoromethyl)phenyl acetamide group. The cyclopropyl and trifluoromethyl substituents are critical for enhancing metabolic stability and lipophilicity, traits commonly leveraged in agrochemical and pharmaceutical compounds .

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c21-20(22,23)15-5-1-13(2-6-15)11-19(28)24-16-7-9-27(10-8-16)18-12-17(25-26-18)14-3-4-14/h1-2,5-6,12,14,16H,3-4,7-11H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGBSFLUOAKTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of a suitable hydrazine derivative with a 1,3-diketone.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction involving an aldehyde, an amine, and a ketone.

    Coupling of the pyrazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and piperidine rings, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound and ’s analog both feature pyrazole cores but differ in adjacent rings (piperidine vs. pyridine-methyl). Piperidine may enhance binding to neurological targets, while pyridine could improve solubility . ’s compound lacks a heterocyclic amine (e.g., piperidine), instead focusing on chlorophenyl/cyano groups for insecticidal activity .

Substituent Effects: Trifluoromethyl Groups: Present in the target compound and ’s analog, these groups enhance metabolic stability and hydrophobic interactions in drug-receptor binding . Cyclopropane Moieties: The cyclopropyl group in the target compound and ’s analog may reduce conformational flexibility, improving target selectivity compared to non-cyclopropane analogs .

Biological Activity: ’s compound is linked to Fipronil, a potent insecticide, suggesting that chloro/cyano substituents on pyrazole are critical for pesticidal activity . ’s chromenone-pyrimidine hybrid (Example 83) demonstrates kinase inhibition, highlighting the versatility of acetamide derivatives in diverse therapeutic areas .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl and cyclopropane groups in the target compound and ’s analog likely increase logP values, enhancing blood-brain barrier penetration compared to ’s chlorinated analog .
  • Metabolic Stability: Cyano groups () may confer resistance to oxidative metabolism, whereas piperidine rings (target compound) could undergo CYP450-mediated oxidation .

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in pharmacological research due to its biological activity, particularly as a kinase inhibitor. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary target of this compound is p21-activated kinase 4 (PAK4) . PAK4 plays a crucial role in various cellular processes, including cell growth, survival, and cytoskeletal dynamics. The interaction of this compound with PAK4 leads to:

  • Inhibition of PAK4 Activity : This inhibition disrupts pathways regulated by Rho family GTPases, specifically Rac and Cdc42, which are essential for cell migration and cytoskeletal organization.
  • Cell Growth Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines.
  • Promotion of Apoptosis : By inhibiting PAK4, the compound can induce programmed cell death in malignant cells, making it a potential candidate for cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability. Studies indicate that the compound's structure allows for efficient absorption and distribution within biological systems, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group in the phenyl ring significantly enhances the compound's potency. Research has demonstrated that such modifications can increase binding affinity to target proteins and improve metabolic stability.

Structural Feature Impact on Activity
Trifluoromethyl GroupIncreases potency and stability
Pyrazole RingFacilitates interaction with PAK4
Piperidine RingEnhances solubility and bioavailability

Case Studies

Several studies have investigated the biological activity of similar compounds within the pyrazole class, focusing on their efficacy against various cancer types:

  • In Vitro Studies : A study evaluating a related pyrazole derivative reported IC50 values in the low nanomolar range against breast cancer cells, indicating high potency.
  • In Vivo Efficacy : Animal models treated with related compounds showed significant tumor regression, supporting the hypothesis that PAK4 inhibition can be an effective therapeutic strategy.

Potential Therapeutic Applications

Given its mechanism of action and favorable pharmacokinetic properties, this compound holds promise for treating various cancers associated with dysregulated PAK4 activity. Its unique structure may also allow for further modifications to optimize efficacy and reduce side effects.

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